molecular formula C7H10O B12290949 1,5-Heptadien-3-one, (Z)-

1,5-Heptadien-3-one, (Z)-

Katalognummer: B12290949
Molekulargewicht: 110.15 g/mol
InChI-Schlüssel: NKXFVAPTUXWTDT-HYXAFXHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Heptadien-3-one, (Z)- is an organic compound with the molecular formula C7H10O It is a conjugated diene with a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Heptadien-3-one, (Z)- can be synthesized through several methods. One common approach involves the photochemical rearrangement of 3,3,6-trimethyl-1,5-heptadien-4-one . This method typically requires specific reaction conditions, including the use of light to induce the rearrangement.

Industrial Production Methods

While specific industrial production methods for 1,5-Heptadien-3-one, (Z)- are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Heptadien-3-one, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wirkmechanismus

The mechanism of action of 1,5-Heptadien-3-one, (Z)- involves its interaction with specific molecular targets. For example, studies have shown that the compound can inhibit certain enzymes, such as TEM-1 β-lactamase and penicillin-binding proteins . These interactions are mediated through the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Heptadien-3-one, (Z)- is unique due to its specific conjugated diene structure and the presence of a ketone functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C7H10O

Molekulargewicht

110.15 g/mol

IUPAC-Name

(5Z)-hepta-1,5-dien-3-one

InChI

InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-5H,2,6H2,1H3/b5-3-

InChI-Schlüssel

NKXFVAPTUXWTDT-HYXAFXHYSA-N

Isomerische SMILES

C/C=C\CC(=O)C=C

Kanonische SMILES

CC=CCC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.